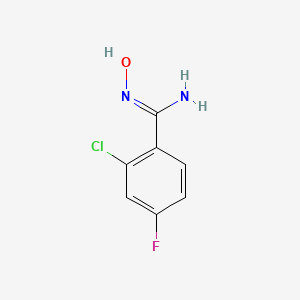

2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide

Description

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H6ClFN2O It is a derivative of benzenecarboximidamide, featuring both chloro and fluoro substituents on the benzene ring, as well as a hydroxy group on the carboximidamide moiety

Properties

IUPAC Name |

2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRSVMSOSSYCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluoroaniline.

Formation of Intermediate: The aniline derivative undergoes a reaction with hydroxylamine to form the corresponding hydroxylamine derivative.

Cyclization: The hydroxylamine derivative is then cyclized under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

Temperature Control: Maintaining a specific temperature range to favor the desired reaction pathway.

Catalysts: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding oximes or reduced to amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution Products: Various substituted benzenecarboximidamides.

Oxidation Products: Oximes and nitroso derivatives.

Reduction Products: Amines and hydroxylamines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and binding affinities.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Pathway Modulation: It can influence various biochemical pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

2-chloro-4-fluorobenzonitrile: A related compound with a nitrile group instead of the carboximidamide moiety.

2-chloro-4-fluorophenylboronic acid: Contains a boronic acid group, used in coupling reactions.

2-chloro-4-fluorotoluene: A simpler derivative with a methyl group.

Uniqueness

2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its hydroxy group provides additional sites for modification, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Chloro-4-fluoro-N'-hydroxybenzenecarboximidamide, known for its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of halogen substituents and a hydroxylamine functional group, which may contribute to its pharmacological properties.

The biological activity of 2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxylamine group can participate in hydrogen bonding and may facilitate interactions with metal ions or other co-factors in enzymatic reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hydroxylamine have been shown to inhibit bacterial growth by disrupting cell wall synthesis and protein function. In vitro assays demonstrated that 2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide possesses activity against several strains of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In particular, studies have shown that it induces apoptosis in human cancer cells through the activation of caspases and modulation of the cell cycle.

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values (µM):

- HeLa: 25

- MCF-7: 30

- A549: 20

Case Studies

A notable case study involved the administration of 2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within the tumor tissue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.